An In-Depth Technical Guide to 5-Bromo-3-fluorobenzene-1,2-diol (CAS No. 876861-29-9)
An In-Depth Technical Guide to 5-Bromo-3-fluorobenzene-1,2-diol (CAS No. 876861-29-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-3-fluorobenzene-1,2-diol, a halogenated catechol derivative with significant potential as a building block in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory use.
Core Compound Properties
5-Bromo-3-fluorobenzene-1,2-diol is a polysubstituted aromatic compound. The presence of a bromine atom, a fluorine atom, and two hydroxyl groups on the benzene ring imparts a unique combination of reactivity and functionality. These features make it an attractive starting material for the synthesis of complex molecules, particularly in the development of novel therapeutics.
| Property | Value | Source |
| CAS Number | 876861-29-9 | [1] |
| Molecular Formula | C₆H₄BrFO₂ | [1] |
| Molecular Weight | 206.998 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Predicted Boiling Point | 263.2 ± 35.0 °C at 760 mmHg | [2] |
| Predicted Density | 1.940 ± 0.06 g/cm³ | [2] |
| InChI Key | NTMLYGHAJRXVMB-UHFFFAOYSA-N | [1] |
Synthesis of 5-Bromo-3-fluorobenzene-1,2-diol
The synthesis of 5-Bromo-3-fluorobenzene-1,2-diol is a multi-step process that begins with the commercially available starting material, 3-fluoro-2-hydroxybenzaldehyde. The overall synthetic scheme involves two key transformations: electrophilic bromination followed by a Dakin oxidation.
Step 1: Electrophilic Bromination of 3-fluoro-2-hydroxybenzaldehyde
The first step is the regioselective bromination of 3-fluoro-2-hydroxybenzaldehyde to yield 5-bromo-3-fluoro-2-hydroxybenzaldehyde. This reaction is an example of an electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom and the aldehyde group are deactivating groups. The interplay of these electronic effects directs the incoming bromine electrophile to the position para to the hydroxyl group.
Experimental Protocol: Synthesis of 5-bromo-3-fluoro-2-hydroxybenzaldehyde [2]
-
To a solution of 3-fluoro-2-hydroxybenzaldehyde (5 g, 35.6 mmol) in acetonitrile (MeCN, 40 mL), add N-bromosuccinimide (NBS) (6.008 g, 36 mmol) and ammonium acetate (CH₃CO₂NH₄) (270 mg, 3.56 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (2 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (petroleum ether/ethyl acetate = 8/1 to 4/1) to afford 5-bromo-3-fluoro-2-hydroxybenzaldehyde as a yellow solid (6.6 g, 85% yield).
Step 2: Dakin Oxidation
The second and final step is the conversion of the aldehyde group of 5-bromo-3-fluoro-2-hydroxybenzaldehyde into a hydroxyl group, yielding the desired 5-Bromo-3-fluorobenzene-1,2-diol. This transformation is achieved through the Dakin oxidation, a reaction of an ortho- or para-hydroxylated phenyl aldehyde or ketone with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate.
The mechanism of the Dakin oxidation begins with the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon of the aldehyde. This is followed by an intramolecular rearrangement ([3][4]-aryl migration) and subsequent hydrolysis of the resulting ester intermediate to yield the catechol product.
Experimental Protocol: Synthesis of 5-Bromo-3-fluorobenzene-1,2-diol [2]
-
To a 1 N aqueous solution of sodium hydroxide (NaOH) (230 mL, 0.23 mol), add 5-bromo-3-fluoro-2-hydroxybenzaldehyde (45.0 g, 0.21 mol) at room temperature.
-
Add a 6% hydrogen peroxide (H₂O₂) solution (225 mL) dropwise over five minutes at room temperature.
-
Stir the reaction mixture at room temperature for two hours.
-
Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (150 mL) at room temperature to quench the excess hydrogen peroxide.
-
Extract the mixture three times with ethyl acetate (450 mL).
-
Wash the combined organic layers sequentially with a 1 N aqueous solution of hydrochloric acid (HCl) (150 mL) and saturated saline.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter through silica gel.
-
Distill off the solvent from the filtrate under reduced pressure to give 39.0 g of the title compound (yield: 92%).
Caption: Synthetic workflow for 5-Bromo-3-fluorobenzene-1,2-diol.
Chemical Reactivity
The reactivity of 5-Bromo-3-fluorobenzene-1,2-diol is governed by the interplay of its functional groups. The electron-withdrawing nature of the bromine and fluorine atoms influences the acidity of the hydroxyl groups and the electron density of the aromatic ring. Catechols, in general, are susceptible to oxidation to form o-quinones, which are reactive intermediates. The presence of electron-withdrawing groups can affect the rate and regioselectivity of these oxidation reactions.
The catechol moiety can also participate in various reactions, including:
-
Etherification and Esterification: The hydroxyl groups can be readily converted to ethers or esters to protect them or to introduce new functionalities.
-
Metal-Catalyzed Cross-Coupling Reactions: The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of carbon-carbon and carbon-nitrogen bonds. This is a powerful tool for building molecular complexity.
-
Nucleophilic Aromatic Substitution: While the electron-rich nature of the catechol ring generally disfavors nucleophilic aromatic substitution, the presence of the electron-withdrawing fluorine and bromine atoms may facilitate such reactions under specific conditions, particularly at the positions activated by these halogens.
Caption: Potential reaction pathways for 5-Bromo-3-fluorobenzene-1,2-diol.
Applications in Drug Discovery
Substituted catechols are important structural motifs in many biologically active molecules. 5-Bromo-3-fluorobenzene-1,2-diol, with its unique substitution pattern, is a valuable building block for accessing novel chemical space in drug discovery programs.
A key application of this compound is in the synthesis of glucosylceramide synthase (GCS) inhibitors . GCS is an enzyme involved in the biosynthesis of glycosphingolipids, and its inhibition is a therapeutic strategy for certain lysosomal storage diseases, such as Gaucher disease, and potentially for other conditions like cancer and diabetes. Patent literature discloses the use of substituted catechols in the preparation of GCS inhibitors.[5][6][7][8] While a specific synthesis route explicitly starting from 5-Bromo-3-fluorobenzene-1,2-diol is not detailed in the readily available public literature, its structural features make it a highly plausible precursor for analogues of known GCS inhibitors.
Spectroscopic Data
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 5-Bromo-3-fluorobenzene-1,2-diol. Although a specific Material Safety Data Sheet (MSDS) is not widely available, data for structurally related compounds such as 3-Bromo-5-chloro-4-fluorophenol suggest that it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[12]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
5-Bromo-3-fluorobenzene-1,2-diol is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined synthesis and the diverse reactivity of its functional groups provide a solid foundation for the creation of novel and complex molecular architectures. As research into new therapeutic agents continues, the utility of such polysubstituted aromatic compounds is expected to grow, making a thorough understanding of their properties and reactivity essential for the modern drug discovery scientist.
References
- Dakin, H. D. (1909). The oxidation of hydroxy- and dihydroxy-benzoic acids and of aldehydes containing a hydroxyl group. American Chemical Journal, 42(5), 477-498.
-
Organic Chemistry Portal. Dakin Reaction. [Link]
-
Wikipedia. Dakin oxidation. [Link]
-
Slideshare. Organic chemistry DAKIN REACTION. [Link]
-
Pharmaguideline. Oppenauer Oxidation and Dakin Reaction. [Link]
-
MDPI. Synthesis of Catechol Derived Rosamine Dyes and Their Reactivity toward Biogenic Amines. [Link]
-
Taylor & Francis Online. Catechol reactivity: Synthesis of dopamine derivatives substituted at the 6-position. [Link]
-
National Center for Biotechnology Information. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. [Link]
-
Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]
- Google Patents. WO2012129084A2 - Glucosylceramide synthase inhibitors.
- Google Patents. WO2010091104A1 - Inhibiteurs de la glucosylcéramide synthase.
- Google Patents.
-
Reagentia. 5-Bromo-3-fluorobenzene-1,2-diol (1 x 250 mg). [Link]
-
PubChem. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. [Link]
-
Semantic Scholar. Improved Inhibitors of Glucosylceramide Synthase. [Link]
- Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
- Google Patents.
-
R Discovery. Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. [Link]
-
PubChem. 3-Bromo-5-chloro-4-fluorophenol. [Link]
Sources
- 1. 5-Bromo-3-fluorobenzene-1,2-diol | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. Oxidative Functionalization of Catechol Derivatives Substituted with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2012129084A2 - Glucosylceramide synthase inhibitors - Google Patents [patents.google.com]
- 6. WO2010091104A1 - Inhibiteurs de la glucosylcéramide synthase - Google Patents [patents.google.com]
- 7. IL244628B - Glucosylceramide synthase inhibitors for the treatment of diseases - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. magritek.com [magritek.com]
- 10. 5-Bromo-1,2,3-trifluorobenzene(138526-69-9) 13C NMR [m.chemicalbook.com]
- 11. 876861-29-9|5-Bromo-3-fluorobenzene-1,2-diol|BLD Pharm [bldpharm.com]
- 12. 3-Bromo-5-chloro-4-fluorophenol | C6H3BrClFO | CID 91658847 - PubChem [pubchem.ncbi.nlm.nih.gov]
